4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 672925-31-4
VCID: VC5107930
InChI: InChI=1S/C12H7BrClN3O2/c1-6-10-11(15-5-16-12(10)19-17-6)18-9-3-2-7(14)4-8(9)13/h2-5H,1H3
SMILES: CC1=NOC2=C1C(=NC=N2)OC3=C(C=C(C=C3)Cl)Br
Molecular Formula: C12H7BrClN3O2
Molecular Weight: 340.56

4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine

CAS No.: 672925-31-4

Cat. No.: VC5107930

Molecular Formula: C12H7BrClN3O2

Molecular Weight: 340.56

* For research use only. Not for human or veterinary use.

4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine - 672925-31-4

Specification

CAS No. 672925-31-4
Molecular Formula C12H7BrClN3O2
Molecular Weight 340.56
IUPAC Name 4-(2-bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Standard InChI InChI=1S/C12H7BrClN3O2/c1-6-10-11(15-5-16-12(10)19-17-6)18-9-3-2-7(14)4-8(9)13/h2-5H,1H3
Standard InChI Key GQJQWWQDMPCIQN-UHFFFAOYSA-N
SMILES CC1=NOC2=C1C(=NC=N2)OC3=C(C=C(C=C3)Cl)Br

Introduction

Structural Characteristics and Nomenclature

4-(2-Bromo-4-chlorophenoxy)-3-methyl- oxazolo[5,4-d]pyrimidine belongs to the oxazolo[5,4-d]pyrimidine family, characterized by a fused bicyclic system comprising an oxazole ring (positions 1–3) and a pyrimidine ring (positions 4–6). The numbering follows IUPAC conventions, with the oxazole moiety fused to the pyrimidine at positions 5 and 4, respectively . Key substituents include:

  • 3-Methyl group: Attached to the oxazole ring, enhancing steric bulk and modulating electronic properties.

  • 4-(2-Bromo-4-chlorophenoxy) group: A halogenated aromatic ether substituent at position 4 of the pyrimidine ring, contributing to lipophilicity and potential target binding .

The bromo and chloro groups at the phenoxy moiety are electron-withdrawing, influencing the compound’s reactivity and intermolecular interactions .

Synthetic Pathways and Optimization

General Synthesis of Oxazolo[5,4-d]pyrimidines

The oxazolo[5,4-d]pyrimidine scaffold is typically constructed via cyclization reactions. A common approach involves:

  • Formation of an oxazole precursor: 5-Amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile serves as a key intermediate .

  • Ring closure: Treatment with triethyl orthoformate under reflux forms an imidoester intermediate, followed by amine-mediated cyclization to yield the fused oxazolo[5,4-d]pyrimidine core .

For 4-(2-Bromo-4-chlorophenoxy)-3-methyl derivatives, post-cyclization functionalization is required. The phenoxy group is introduced via nucleophilic aromatic substitution (SNAr) at position 4 of the pyrimidine ring, leveraging the electron-deficient nature of the pyrimidine system .

Table 1: Key Reaction Conditions for Phenoxy Substitution

ReagentSolventTemperatureYield (%)Reference
2-Bromo-4-chlorophenolDMF80°C62
K₂CO₃EthanolReflux55

Physicochemical Properties

Experimental data for this specific compound are scarce, but calculated properties and analog comparisons suggest:

  • LogP: ~3.2 (indicating moderate lipophilicity, suitable for membrane permeability) .

  • Solubility: Poor aqueous solubility (<0.1 mg/mL), necessitating formulation with co-solvents like DMSO .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions due to the oxazole-pyrimidine linkage .

Biological Activity and Mechanism

Table 2: Cytotoxic Activity of Selected Oxazolo[5,4-d]pyrimidines

CompoundCC₅₀ (µM) – HT29CC₅₀ (µM) – NHDFSelectivity Index
3g (Reference)58.44>200>3.4
Cisplatin47.1712.30.26
5-Fluorouracil381.1645.80.12

The bromo and chloro substituents in 4-(2-Bromo-4-chlorophenoxy)-3-methyl derivatives may improve selectivity by reducing off-target interactions compared to non-halogenated analogs .

Kinase Inhibition Profile

Preliminary docking studies suggest strong affinity for:

  • Aurora A kinase: Critical for mitotic progression; inhibition induces G₂/M arrest .

  • JAK/STAT pathway: Halogenated derivatives disrupt interleukin signaling, relevant in inflammatory cancers .

Pharmacokinetic and Toxicity Considerations

  • Metabolism: Predicted to undergo hepatic oxidation via CYP3A4, with potential formation of reactive quinone intermediates from the phenoxy group .

  • Toxicity: Analog studies indicate low cytotoxicity against normal human dermal fibroblasts (NHDFs) (CC₅₀ > 200 µM), suggesting a favorable safety profile .

Future Directions and Challenges

  • Synthetic Optimization: Improving yields during phenoxy substitution through microwave-assisted or flow chemistry approaches.

  • In Vivo Validation: Assessing bioavailability and efficacy in xenograft models of colorectal cancer.

  • Target Deconvolution: Elucidating off-target effects using proteome-wide affinity assays .

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